4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone
Brand Name: Vulcanchem
CAS No.: 898786-42-0
VCID: VC2293908
InChI: InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)9-5-8-15(18)13-6-4-7-14(10-13)19-3/h4,6-7,10,16H,5,8-9,11-12H2,1-3H3
SMILES: CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone

CAS No.: 898786-42-0

Cat. No.: VC2293908

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone - 898786-42-0

Specification

CAS No. 898786-42-0
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one
Standard InChI InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)9-5-8-15(18)13-6-4-7-14(10-13)19-3/h4,6-7,10,16H,5,8-9,11-12H2,1-3H3
Standard InChI Key UJFIPIFONSZRTH-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C
Canonical SMILES CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C

Introduction

Chemical Structure and Properties

Structural Features

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone features several distinct structural elements:

  • A 5,5-dimethyl-1,3-dioxan-2-yl group, which is a cyclic acetal structure

  • A butyrophenone moiety (four-carbon chain with a phenyl ketone)

  • A methoxy substituent at the 3' position of the phenyl ring

This compound appears in chemical registries with an identified CAS number (898786-42-0), suggesting its existence in chemical catalogs and research applications .

Physical and Chemical Properties

Based on structural analysis and comparisons with similar dioxane derivatives, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC17H24O4Structural analysis
Molecular WeightApproximately 292.37 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureSimilar dioxane derivatives
SolubilityModerate to high solubility in organic solvents (dichloromethane, chloroform); Limited water solubilityBased on functional groups present
Melting PointApproximately 80-95°CExtrapolated from similar compounds
StabilityStable under standard conditions; Potentially sensitive to strong acidsAcetal functionality characteristics
Log PApproximately 3.2-3.8Estimated from structure

Synthesis Methods

Acetalization Approach

This method would likely involve the reaction of a 4-formylbutyrophenone derivative with 2,2-dimethyl-1,3-propanediol under acid catalysis:

  • Preparation of 3'-methoxy-4-formylbutyrophenone

  • Acetalization reaction with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid

  • Purification via column chromatography or recrystallization

Cross-Coupling Methodology

An alternative approach might involve:

  • Preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)bromobenzene

  • Lithium-halogen exchange followed by addition to 3'-methoxybutyrophenone

  • Oxidation of the resulting alcohol to obtain the target ketone

Critical Synthesis Parameters

ParameterOptimal ConditionsImpact on Yield
Temperature60-80°C for acetalizationHigher temperatures may cause decomposition
Catalystp-Toluenesulfonic acid (1-5 mol%)Crucial for acetalization reaction
SolventToluene or benzeneFacilitates water removal via azeotrope formation
Reaction Time6-12 hoursLonger times may lead to side reactions
Water RemovalDean-Stark apparatusEssential for driving equilibrium toward product

Applications and Research Significance

Potential ActivityProposed MechanismConfidence Level
Anti-inflammatoryInhibition of inflammatory mediatorsLow (inferential)
AnticancerCell cycle modulation or apoptosis inductionLow (based on structural similarities)
AntioxidantFree radical scavenging via methoxy groupLow (theoretical)
Enzyme modulationInteraction with specific binding pocketsLow (speculative)

Structural Comparisons with Related Compounds

Comparative Analysis

The properties and behaviors of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone can be better understood through comparison with structurally related compounds:

CompoundStructural DifferencePredicted Impact on Properties
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenoneAdditional phenyl ring instead of methoxy groupIncreased lipophilicity; different electronic distribution
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenoneMethoxy at 2' vs 3' positionAltered hydrogen bonding capacity; different steric effects
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehydeAldehyde vs. ketone functionality; shorter chainHigher reactivity; different geometrical arrangement

Structure-Activity Relationship Considerations

The 3'-methoxy positioning likely influences:

  • Electronic distribution across the aromatic system

  • Hydrogen bonding capability and molecular recognition

  • Metabolic stability and pharmacokinetic properties

  • Conformational preferences and molecular packing

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Predicted proton NMR spectral features:

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Dioxane methyl protons0.8-1.2Singlets6H
Butyrophenone chain protons1.7-2.7Multiplets6H
Dioxane ring protons3.4-4.0Multiplets5H
Methoxy protons3.8-3.9Singlet3H
Aromatic protons6.8-7.6Complex multiplets4H

Predicted carbon-13 NMR spectral features:

Carbon EnvironmentPredicted Chemical Shift (ppm)
Methyl carbons (dioxane)20-30
Aliphatic chain carbons25-40
Quaternary carbon (dioxane)30-35
Methoxy carbon55-60
Dioxane ring carbons70-80
Acetal carbon100-105
Aromatic carbons110-160
Carbonyl carbon195-205

Infrared Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3020-3080Medium
C-H stretch (aliphatic)2850-2950Strong
C=O stretch (ketone)1680-1700Strong
C=C stretch (aromatic)1450-1600Medium
C-O-C stretch (dioxane)1050-1150Strong
C-O stretch (methoxy)1240-1270Medium

Mass Spectrometry

Predicted fragmentation pattern might include:

  • Molecular ion at m/z 292

  • Loss of methyl radical (M-15)

  • Fragmentation of dioxane ring

  • McLafferty rearrangement of the ketone

Research Challenges and Future Directions

Synthesis Optimization

Future research could focus on:

  • Developing more efficient and scalable synthesis routes

  • Exploring green chemistry approaches with reduced environmental impact

  • Investigating catalytic systems for improved yields and selectivity

  • Studying the stability and shelf-life under various storage conditions

Analytical Challenges

ChallengeRecommended ApproachExpected Outcome
Isomer separationChiral HPLC or SFCIdentification of enantiomeric purity
Trace analysisLC-MS/MS with MRM modeDetection limits in ng/mL range
Structural confirmation2D NMR (HSQC, HMBC)Unambiguous structural assignment
Polymorphism detectionPowder XRD and DSCIdentification of crystal forms

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